Product packaging for Uridine 5'-diphosphate bromoacetol(Cat. No.:CAS No. 125303-05-1)

Uridine 5'-diphosphate bromoacetol

Cat. No.: B054705
CAS No.: 125303-05-1
M. Wt: 539.12 g/mol
InChI Key: RISBOGPWYUPYJG-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5'-diphosphate bromoacetol (UDP-bromoacetol) is a potent, mechanism-based affinity labeling reagent specifically designed for the study of glycosyltransferases. This synthetic UDP-sugar analog functions as an irreversible inhibitor by exploiting the catalytic mechanism of these enzymes. The compound is recognized as a substrate analog by many glycosyltransferases. Upon binding to the enzyme's active site, the highly reactive bromoacetol moiety covalently alkylates key nucleophilic amino acid residues (such as cysteine, histidine, or glutamate), resulting in permanent enzyme inactivation. This targeted covalent modification allows researchers to identify active site residues, map substrate binding pockets, and elucidate catalytic mechanisms. Its primary research applications include the development of specific glycosyltransferase inhibitors, structural biology studies via trapping enzyme-substrate complexes, and the functional characterization of enzymes involved in glycan biosynthesis, such as those responsible for synthesizing polysaccharides and glycoconjugates. UDP-bromoacetol is an indispensable tool for probing the biochemistry of carbohydrate-active enzymes, with significant implications for research in cancer, infectious diseases, and metabolic disorders where glycosylation pathways are critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrN2O13P2 B054705 Uridine 5'-diphosphate bromoacetol CAS No. 125303-05-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125303-05-1

Molecular Formula

C12H17BrN2O13P2

Molecular Weight

539.12 g/mol

IUPAC Name

[(3-bromo-2-oxopropoxy)-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C12H17BrN2O13P2/c13-3-6(17)5-25-29(21,22)28-30(23,24)27-10-7(4-16)26-11(9(10)19)15-2-1-8(18)14-12(15)20/h1-2,7,9-11,16,19H,3-5H2,(H,21,22)(H,23,24)(H,14,18,20)/t7-,9-,10-,11-/m1/s1

InChI Key

RISBOGPWYUPYJG-QCNRFFRDSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC(=O)CBr)O

Other CAS No.

125303-05-1

Synonyms

UDP bromoacetol
uridine 5'-diphosphate bromoacetol

Origin of Product

United States

Enzymatic Inactivation Mechanisms and Kinetic Characterization of Uridine 5 Diphosphate Bromoacetol

Studies on UDP-Galactose 4-Epimerase Inactivation

The inactivation of Escherichia coli UDP-galactose 4-epimerase by uridine (B1682114) 5'-diphosphate bromoacetol (UDB) and its analogue, uridine 5'-diphosphate chloroacetol (UDC), has been a subject of detailed study. nih.gov These compounds act as suicide inactivators, meaning the enzyme converts them into a reactive form that then irreversibly inactivates the enzyme. nih.gov

Enzyme-Directed Irreversible Inhibition Kinetics

The inactivation of UDP-galactose 4-epimerase by UDP-bromoacetol and its chloro-analogue, UDC, follows pseudo-first-order kinetics. nih.govnih.gov The reaction with UDC, a close analogue of UDB, has been characterized in detail and demonstrates saturation kinetics, indicating the formation of a reversible enzyme-inactivator complex before the irreversible inactivation step. nih.gov The inactivation process is time-dependent and results in the loss of enzymatic activity. nih.gov Concomitant with the inactivation by UDB, a new chromophore appears, absorbing maximally at 328 nm. nih.gov

Saturation Kinetic Analysis of Inactivator Binding

The reaction of the analogue UDC with the enzyme exhibits saturation kinetics, which can be described by the following kinetic parameters at pH 8.5 and an ionic strength of 0.2 M. nih.gov This suggests that the inactivation proceeds through an initial binding step.

Kinetic ParameterValue
KD (Dissociation Constant)0.110 mM
kinact (Maximum Rate of Inactivation)0.84 min-1

Kinetic parameters for the inactivation of UDP-galactose 4-epimerase by uridine 5'-diphosphate chloroacetol. nih.gov

Competitive Inhibition Profiles with Substrate Analogues

The inactivation of UDP-galactose 4-epimerase by UDC is competitively inhibited by known competitive inhibitors of the enzyme. nih.gov This finding strongly suggests that UDP-bromoacetol and UDC bind to the active site of the enzyme, in a manner similar to the natural substrates. nih.gov The binding of the inactivator precludes the binding of the substrate, and vice versa.

Molecular Pathway of Inactivation

The inactivation of UDP-galactose 4-epimerase by UDP-bromoacetol and UDC is proposed to be a multi-step process that involves the enzyme's own catalytic machinery. nih.gov

Reversible Binding at the Enzyme Active Site

The first step in the inactivation mechanism is the reversible binding of the inactivator, such as UDC, to the active site of UDP-galactose 4-epimerase. nih.gov This initial binding is a non-covalent interaction, forming an enzyme-inactivator complex. nih.gov The stoichiometry of this binding has been determined to be 1 mole of UDC per mole of enzyme dimer, which corresponds to one mole of UDC for every mole of the enzyme-bound cofactor, NAD+. nih.gov

General Base Catalysis in Haloacetol Moiety Enolization

Following the binding of the inactivator to the active site, the next proposed step is the enolization of the chloroacetol moiety of UDC, a process catalyzed by a general base within the enzyme's active site. nih.gov This is a critical step, as it transforms the relatively unreactive haloacetol into a much more reactive enolate. The enzymatic general base that facilitates this enolization is thought to be the same one required for the proton transfer in the normal redox catalysis performed by the enzyme. nih.gov Evidence for this step comes from a primary kinetic isotope effect of 1.4 observed when using a deuterated version of UDC. nih.gov The final step in the proposed mechanism is the alkylation of the nicotinamide (B372718) ring of the enzyme-bound NAD+ by the chloroacetol enolate, leading to the formation of a stable adduct and the irreversible inactivation of the enzyme. nih.gov

Covalent Adduct Formation with Active Site Cofactors (e.g., NAD+)

The inactivation of enzymes by Uridine 5'-diphosphate bromoacetol often involves the formation of a stable covalent bond with essential components within the active site. A primary target for such modification is the tightly bound cofactor, nicotinamide adenine (B156593) dinucleotide (NAD+), which is crucial for the catalytic activity of enzymes like UDP-galactose 4-epimerase. wikipedia.org

Research on analogous active-site-directed irreversible inhibitors, such as p-(bromoacetamido)phenyl uridyl pyrophosphate (BUP), provides a model for this interaction. When UDP-galactose 4-epimerase is treated with such inhibitors, the enzyme-bound NAD+ is alkylated. nih.gov Detailed studies using radiolabeled inhibitors and enzyme-bound [3H]DPN (a form of NAD+) have demonstrated that the modification occurs on the adenine ring of the NAD+ molecule. nih.gov This covalent adduct formation prevents the NAD+ from participating in the redox cycle necessary for the enzymatic reaction, as it can no longer be reduced by the substrate. nih.gov The formation of this stable adduct leads to the irreversible inactivation of the enzyme. The location of the alkylation on the adenine ring suggests a specific orientation of the NAD+ cofactor within the active site, placing the adenine moiety in proximity to the substrate-binding subsite. nih.gov

The general mechanism involves the nucleophilic attack from a residue on the enzyme or the cofactor on the electrophilic carbon of the bromoacetol group of this compound. In the case of NAD+, the adenine ring acts as the nucleophile, leading to the formation of a stable, covalent bond.

Spectrophotometric Characterization of Inactivation Chromophores

Spectrophotometric methods are fundamental in characterizing the process of enzyme inactivation by inhibitors like this compound. These techniques monitor changes in the absorption of light by chromophores within the system, providing insights into the kinetics and mechanism of inactivation.

A common approach involves monitoring the formation or depletion of NADH, the reduced form of NAD+. NADH has a characteristic absorbance maximum at 340 nm, which is absent in the oxidized NAD+ form. The catalytic cycle of enzymes like UDP-galactose 4-epimerase involves the transient formation of NADH. medcraveonline.commdpi.com During inactivation, the ability of the enzyme to generate NADH may be altered. The rate of inactivation can be correlated with the change in absorbance at 340 nm, providing a real-time measurement of the loss of enzyme activity. mdpi.com

Fluorescence spectrophotometry is another powerful tool. NADH is fluorescent, while NAD+ is not. medcraveonline.com The inactivation process can be followed by monitoring the changes in fluorescence intensity. For instance, in the study of UDP-galactose 4-epimerase, the formation of enzyme-bound NADH during the catalytic turnover can be measured by its fluorescence. medcraveonline.com After the enzyme is inactivated, no further increase in NADH fluorescence is observed, indicating the cessation of catalytic activity. medcraveonline.com These spectrophotometric assays allow for the determination of kinetic parameters of inactivation.

Spectrophotometric TechniqueMonitored SpeciesTypical Wavelength (nm)Application in Inactivation Studies
UV-Vis Absorbance SpectroscopyNADH340Quantifying the rate of formation of NADH to measure enzyme activity and its loss upon inactivation. mdpi.com
Fluorescence SpectroscopyNADHExcitation: ~340, Emission: ~460Detecting the formation of enzyme-bound NADH to monitor the catalytic cycle and its disruption by the inactivator. medcraveonline.com

Primary Kinetic Isotope Effect Investigations

Primary Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of an enzyme-catalyzed reaction and the mechanism of inactivation. chemrxiv.org The KIE is the change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. baranlab.org The most common application in enzymology involves the substitution of hydrogen (H) with deuterium (B1214612) (D) or tritium (B154650) (T). rsc.org

The basis of the primary KIE lies in the difference in zero-point vibrational energy between bonds involving the light and heavy isotopes. baranlab.org A bond to a heavier isotope has a lower zero-point energy. If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant KIE is typically observed. epfl.ch The magnitude of the KIE can provide information about the transition state of the reaction. baranlab.org

In the context of enzymes that are targets for this compound, such as UDP-galactose 4-epimerase, the catalytic mechanism involves the abstraction of a hydride from the substrate. wikipedia.org A KIE experiment using a substrate deuterated at the position of hydride transfer would be highly informative.

If a significant primary KIE (kH/kD > 1) is observed: This would indicate that the C-H bond cleavage is part of the rate-determining step of the enzymatic reaction.

If no significant KIE (kH/kD ≈ 1) is observed: This would suggest that C-H bond cleavage is not the rate-limiting step. epfl.ch

While specific KIE studies on the inactivation by this compound are not detailed in the provided context, this methodology is crucial for understanding the precise mechanism of action of such inhibitors. It can help determine if the inhibitor affects the binding of the substrate or the catalytic step itself.

Isotope SubstitutionBond of InterestExpected KIE (k_light/k_heavy)Mechanistic Implication
H to DC-H at the site of hydride transfer> 1C-H bond breaking is rate-limiting. epfl.ch
H to DC-H at the site of hydride transfer≈ 1C-H bond breaking is not rate-limiting. epfl.ch
12C to 13CCarboxyl group in a decarboxylation reaction> 1Decarboxylation is part of the rate-determining step. nih.gov

Stoichiometric Analyses of Enzyme-Inactivator Complex Formation

Stoichiometric analysis is employed to determine the molar ratio in which the inactivator binds to the enzyme to cause a complete loss of activity. This is crucial for understanding the number of active sites in an enzyme and the efficiency of the inhibitor.

A common method for determining the stoichiometry of inactivation involves using a radiolabeled inactivator. The enzyme is incubated with a known concentration of the labeled inactivator until the activity is completely lost. The enzyme-inactivator complex is then separated from the unbound inactivator, and the amount of radioactivity associated with the protein is measured. This allows for the calculation of the number of moles of inactivator bound per mole of enzyme.

For instance, in studies with the analogous inhibitor p-(bromoacetamido)phenyl uridyl pyrophosphate ([14C]BUP) and UDP-galactose 4-epimerase, it was found that approximately 80% of the radioactivity bound at the active site was released upon denaturation, suggesting a specific and covalent interaction. nih.gov Such experiments, when quantified, can reveal the stoichiometry of binding. Often, for active-site-directed irreversible inhibitors, a 1:1 stoichiometry is observed between the inhibitor and the enzyme's active site or subunit, indicating that the binding of one molecule of the inhibitor is sufficient to inactivate one active site. UDP-galactose 4-epimerase from yeast is a homodimer with two moles of NAD+ per dimer, implying two active sites. medcraveonline.com Therefore, complete inactivation would be expected when two moles of the inactivator have bound per mole of the dimeric enzyme.

EnzymeInactivator TypeExpected Stoichiometry (Inactivator:Enzyme Subunit)Rationale
UDP-galactose 4-epimeraseActive-site-directed irreversible inhibitor1:1Each subunit contains one active site with a bound NAD+ cofactor that is targeted by the inhibitor. nih.govmedcraveonline.com

Role of Uridine 5 Diphosphate Bromoacetol As a Research Tool

Applications in Enzyme Target Identification and Validation

One of the primary applications of reactive probes like uridine (B1682114) 5'-diphosphate bromoacetol is in the discovery and confirmation of protein targets for various molecules, a critical step in drug discovery and fundamental biology. nih.gov

Affinity labeling is a powerful strategy used to single out a specific protein from a complex mixture, such as a cell lysate. The process hinges on the probe's ability to first bind to its target with high affinity and then form an irreversible covalent bond. The uridine 5'-diphosphate moiety of the probe directs it to the nucleotide-binding site of a target enzyme. Once positioned correctly within this active site, the reactive bromoacetol group forms a covalent linkage with a nearby nucleophilic amino acid residue, such as cysteine, histidine, or lysine (B10760008).

This permanent "tagging" of the enzyme allows for its selective enrichment. Because the probe is now physically attached to its target, researchers can use various purification techniques to isolate the probe-protein complex, separating it from thousands of other unrelated proteins in the sample. This strategy has been successfully employed with various nucleotide analogs to isolate and identify their respective binding partners. nih.govmit.edu

Once the labeled protein has been enriched, its identity must be determined. This is where modern proteomics, particularly mass spectrometry, plays a crucial role. mdpi.com The isolated protein is first broken down into smaller, more manageable pieces called peptides by using digestive enzymes like trypsin. This peptide mixture is then analyzed by a mass spectrometer, which measures the precise mass-to-charge ratio of each peptide.

By searching the resulting peptide masses against comprehensive protein sequence databases, the identity of the original protein can be unequivocally determined. nih.govmolbiolcell.org Furthermore, this technique is so precise that it can identify the exact peptide that carries the bromoacetol modification, thereby pinpointing the specific region of the protein that forms the binding site. nih.gov This integrated approach provides a clear path from observing a biological effect to identifying the responsible enzyme. youtube.com

Table 1: Key Stages in Target Identification using Uridine 5'-Diphosphate Bromoacetol

StageDescriptionKey MethodologiesOutcome
1. Affinity Labeling The probe is incubated with a biological sample (e.g., cell lysate). The UDP moiety directs it to the target enzyme's active site, where the bromoacetol group forms a covalent bond.Incubation, In situ chemical proteomicsCovalently-linked probe-protein complex.
2. Enrichment The labeled protein is separated from all other unlabeled proteins in the mixture.Affinity chromatography, Gel electrophoresis (SDS-PAGE)Purified probe-protein complex.
3. Proteolytic Digestion The purified protein is cleaved into smaller peptide fragments.In-gel or in-solution digestion with enzymes like trypsin.A mixture of peptides from the target protein.
4. Mass Spectrometry The mass-to-charge ratio of the peptides is precisely measured.Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Peptide mass fingerprint and fragmentation data.
5. Database Searching The experimental mass data is compared against theoretical peptide masses from known protein sequences.Protein database search algorithms (e.g., Mascot, Sequest)Unambiguous identification of the target protein and the site of modification.

Elucidation of Enzyme Active Site Architecture and Catalytic Mechanisms

Beyond simply identifying a target, reactive probes provide high-resolution information about the enzyme's most critical region: the active site, where catalysis occurs.

Many enzymes require non-protein components, or cofactors, such as metal ions, to function correctly. Affinity labels can be used to clarify the role of these cofactors. For instance, the rate of inactivation of an enzyme by this compound might be dependent on the concentration of a specific metal ion like Mg²⁺ or Mn²⁺. nih.gov If the labeling reaction proceeds faster or more efficiently in the presence of the cofactor, it provides strong evidence that the cofactor is essential for binding the nucleotide substrate and positioning it correctly for the reaction. This experimental approach helps to define the complete architecture of the active site, including all necessary components for its function.

The most significant advantage of using a reactive probe like this compound is its ability to "permanently" mark key amino acids. As identified through mass spectrometry, the specific residue that forms a covalent bond with the bromoacetol group is, by definition, located within or very near the active site. nih.gov

This information is invaluable for understanding the enzyme's catalytic mechanism. For example, if the probe attaches to a specific lysine residue, it suggests that this lysine may be involved in stabilizing the substrate or participating directly in the chemical reaction. By identifying these critical residues, scientists can build accurate models of how the enzyme works at a molecular level. mdpi.com

Table 2: Examples of Labeled Residues and Their Functional Implications

Labeled ResiduePotential Role in Active SiteExample Enzyme Class
Cysteine Acts as a nucleophile in catalysis; involved in covalent intermediate formation.Proteases, Transferases
Histidine Acts as a general acid/base catalyst; coordinates metal cofactors.Kinases, Dehydrogenases
Lysine Forms Schiff base intermediates; stabilizes negative charges on substrates (e.g., phosphate (B84403) groups).Synthases, Decarboxylases
Aspartate/Glutamate Acts as a general acid/base catalyst; involved in nucleophilic attack.Glycosidases, Proteases

Advanced Analytical and Structural Biology Investigations

High-Resolution Structural Determination of Enzyme-Uridine 5'-Diphosphate Bromoacetol Complexes

The precise three-dimensional arrangement of atoms within an enzyme's active site is crucial for its function. Determining the structure of an enzyme covalently bound to an inactivator like Uridine (B1682114) 5'-diphosphate bromoacetol can provide invaluable insights into the catalytic mechanism and the specific residues involved in substrate binding and catalysis.

X-ray Crystallographic Analysis of Inactivator-Bound Enzymes

X-ray crystallography is a cornerstone technique for obtaining high-resolution structural information of macromolecules. The process involves crystallizing the enzyme that has been inactivated by Uridine 5'-diphosphate bromoacetol. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map of the molecule, revealing its atomic structure.

For instance, in studies of enzymes such as UDP-glucose pyrophosphorylase or UDP-glucose dehydrogenase, which recognize UDP-glucose, this compound can act as a potent affinity label. nih.gov After inactivation and crystallization of the enzyme-inactivator complex, X-ray diffraction analysis can pinpoint the exact amino acid residue(s) that have been alkylated by the bromoacetyl group of the inactivator. This information is critical for understanding the geometry of the active site and the roles of individual amino acid side chains.

Table 1: Hypothetical X-ray Crystallographic Data for an Enzyme-Uridine 5'-diphosphate bromoacetol Complex

ParameterValue
Resolution (Å)2.1
R-work / R-free0.18 / 0.22
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50, b=80, c=120
Covalently Modified ResidueCys276

This table represents hypothetical data for illustrative purposes.

Cryo-Electron Microscopy Applications for Large Complexes

For large enzymatic complexes or membrane-bound enzymes that are challenging to crystallize, single-particle cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for high-resolution structure determination. In this method, a solution of the inactivated enzyme complex is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. Thousands of individual particle images are then computationally averaged to reconstruct a three-dimensional model of the complex.

While specific cryo-EM studies on this compound complexes are not yet widely reported, the methodology is well-suited for investigating large assemblies like the homohexameric form of human UDP-glucose dehydrogenase. By determining the structure of such a complex inactivated by this compound, researchers could visualize not only the active site modification but also any conformational changes that occur upon binding and inactivation, providing a more complete picture of the enzyme's dynamics.

Spectroscopic Characterization of Molecular Interactions

Spectroscopic techniques are invaluable for studying the formation of adducts and confirming structural changes in a more dynamic solution state, complementing the static pictures provided by structural methods.

UV-Vis Spectroscopy for Adduct Detection

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of individual atoms within a molecule. For an enzyme modified by this compound, 1D and 2D NMR experiments can be used to confirm the site of modification. For example, the appearance of new cross-peaks in a 2D ¹H-¹³C HSQC spectrum could correspond to the newly formed covalent bond between the bromoacetol moiety and an amino acid side chain. Furthermore, changes in the chemical shifts of neighboring residues can map the binding interface and reveal subtle conformational adjustments upon adduct formation.

Mass Spectrometry for Inactivator Adduct Identification

Mass spectrometry is a highly sensitive analytical technique that can precisely determine the mass of molecules, making it an essential tool for identifying and characterizing covalent modifications to proteins.

Following the inactivation of an enzyme with this compound, the protein can be digested into smaller peptides using a protease like trypsin. This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The peptide that has been modified by the inactivator will have a specific mass increase corresponding to the mass of the Uridine 5'-diphosphate acetol moiety.

Tandem mass spectrometry (MS/MS) can then be performed on the modified peptide. In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides the amino acid sequence of the peptide and allows for the precise identification of the modified residue. This "bottom-up" proteomics approach is a definitive method for confirming the site of covalent modification by an affinity label.

Broader Implications and Future Research Trajectories

Development of Novel Irreversible Enzyme Inhibitors Based on Uridine (B1682114) 5'-Diphosphate Bromoacetol Scaffold

The scaffold of Uridine 5'-diphosphate (UDP) bromoacetol serves as a foundational template for creating novel irreversible enzyme inhibitors. The core principle lies in its nature as an affinity label. The UDP portion of the molecule mimics the natural ligand, guiding the compound to the active site of enzymes that recognize and bind UDP or UDP-sugars. The bromoacetol moiety acts as an electrophilic "warhead." Once the molecule is positioned within the active site, this reactive group can form a stable, covalent bond with a nearby nucleophilic amino acid residue (such as cysteine, histidine, or lysine), leading to irreversible inhibition of the enzyme.

This strategy offers a powerful approach to drug design. By modifying the UDP scaffold, researchers can fine-tune the specificity and reactivity of the inhibitor. Research into related uridine derivatives has demonstrated the potential of this approach. For instance, analogues of UDP-glucose have been synthesized that inhibit protein glycosylation and exhibit antiviral activity nih.gov. Similarly, a periodate-oxidized derivative of uridine-5'-diphospho-N-acetylglucosamine was found to be a potent irreversible inhibitor of methylcoenzyme M methylreductase nih.gov. These examples underscore the utility of using the uridine diphosphate (B83284) structure as a delivery vehicle for a reactive group to achieve potent and lasting inhibition, a strategy directly embodied by Uridine 5'-diphosphate bromoacetol. The development of such inhibitors is crucial for targeting enzymes that are overactive in disease states, providing a durable therapeutic effect.

Identification of Additional Biological Targets and Off-Targets

A primary application of this compound is the identification of proteins that interact with UDP. The covalent bond it forms allows for the stable tagging of these proteins, which can then be isolated and identified.

Potential Biological Targets: The logical targets for a UDP-based probe are enzymes and receptors that utilize UDP or UDP-derivatives as substrates, products, or signaling molecules. Based on known biochemistry, these include:

P2Y Receptors: Specifically the P2Y6 receptor, which is naturally activated by UDP, making it a prime target for a UDP-based probe nih.govtargetmol.comsigmaaldrich.com. These receptors are involved in inflammatory responses and cellular signaling sigmaaldrich.comsigmaaldrich.com.

Glycosyltransferases: This large family of enzymes uses UDP-sugars (like UDP-glucose) to glycosylate proteins and lipids. Uridine diphosphate glucuronosyltransferases (UDPGTs), for example, are critical enzymes in metabolism that could be targeted nih.govnih.gov.

Mutases and Epimerases: Enzymes such as UDP-galactopyranose mutase (UGM), which interconverts UDP-galactose isomers, are potential targets. nih.govresearchgate.net Probes based on UDP derivatives have been instrumental in studying the mechanisms of these enzymes nih.gov.

Off-Target Identification: A significant challenge with highly reactive compounds like this compound is the potential for non-specific binding, known as off-target effects. The bromoacetol group can react with susceptible amino acids on proteins other than the intended target. Identifying these off-targets is critical for developing clean, specific inhibitors and for understanding potential toxicities. The covalent nature of the interaction facilitates the discovery of these unintended binding partners through proteomic techniques.

Integration with Systems Biology Approaches (e.g., Metabolomics, Proteomics, Interactomics)

The use of this compound is highly synergistic with modern systems biology techniques, particularly proteomics. mdpi.com These approaches allow for the global analysis of molecules and their interactions within a biological system, providing a comprehensive view of a probe's effects.

Chemoproteomics: This sub-discipline of proteomics is the most direct application. This compound can be used as an "activity-based probe" in a technique called Activity-Based Protein Profiling (ABPP). The general workflow involves:

Treating a complex biological sample (e.g., cell lysate or living cells) with the probe.

The probe covalently labels its target proteins.

The entire protein content (the proteome) is extracted and digested into smaller peptides.

Using advanced mass spectrometry, scientists can then identify the specific proteins that have been modified by the probe's mass, and can even pinpoint the exact amino acid that was labeled. This provides an unbiased, system-wide map of the probe's targets and off-targets.

Metabolomics: By inhibiting specific enzymes in a pathway, this compound can induce changes in the levels of cellular metabolites. Metabolomics platforms, which quantify hundreds of small molecules, can be used to monitor these changes. For instance, UDP itself is often quantified in metabolomic analyses using methods like liquid chromatography-mass spectrometry (LC/MS) sigmaaldrich.comsigmaaldrich.com. Observing which metabolic pathways are perturbed following treatment with the probe can help confirm its mechanism of action and uncover new biological functions of the target enzyme.

Integration of these 'omics' technologies provides a powerful, multi-layered understanding of the probe's biological role, from its direct protein interactions (proteomics) to its downstream functional consequences (metabolomics).

Advancement of Chemical Biology Tools for Mechanistic Studies

This compound exemplifies an advanced chemical biology tool designed for elucidating enzyme mechanisms. Its utility goes beyond simply identifying targets; it allows for a deep dive into how an enzyme works.

As an affinity label, it can be used to:

Identify Active Site Residues: By covalently tagging the enzyme's active site, the probe allows researchers to digest the protein and use mass spectrometry to identify the precise amino acid that formed the bond. This provides direct evidence for which residues are in the catalytic center and are crucial for the enzyme's function.

Trap Enzyme Conformations: The stable, covalent complex formed between the enzyme and the probe can be purified and studied using structural biology techniques like X-ray crystallography. This can provide a "snapshot" of the enzyme in a state that mimics substrate binding, revealing key structural details of the active site.

Elucidate Catalytic Mechanisms: The design of such probes can be guided by hypotheses about an enzyme's mechanism. For example, the successful use of UDP-5-fluorogalactopyranose as a probe was crucial in supporting the proposed catalytic mechanism for UDP-galactopyranose mutase nih.govresearchgate.net. Similarly, using this compound can help confirm or refute proposed roles for specific amino acids in catalysis.

The development and application of such sophisticated chemical tools are essential for advancing our fundamental knowledge of enzymology and for building the detailed mechanistic understanding required for modern drug discovery.

Q & A

Q. How can machine learning enhance the predictive modeling of this compound’s reactivity in non-canonical enzymatic systems?

  • Methodological Answer : Train neural networks on datasets combining structural descriptors (e.g., Hammett constants, steric parameters) and reaction outcomes. Use cross-validation to assess model robustness. Integrate with robotic platforms for automated hypothesis testing, as seen in reaction design studies .

Methodological Frameworks and Data Management

  • Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses . For optimization, apply factorial design to evaluate interaction effects (e.g., catalyst concentration × solvent polarity) .
  • Data Integrity : Implement encrypted electronic lab notebooks (ELNs) for traceability. Reference CRDC classifications (e.g., RDF2050112 for reactor design) to align with regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.